TMP195 Isoform Selectivity: HDAC9 vs HDAC4 Differential Inhibition Compared to TMP269
TMP195 exhibits a distinctive intra-class IIa selectivity gradient, with HDAC9 inhibition approximately 4-fold more potent than HDAC4 (Ki: 15 nM vs 59 nM). This selectivity profile is quantitatively distinct from the closest analog TMP269, which shows a narrower HDAC9-to-HDAC4 potency ratio (IC50: 23 nM vs 157 nM, representing approximately 6.8-fold difference but with substantially weaker absolute HDAC4 potency) . The differential HDAC4 engagement has functional implications, as HDAC4 is implicated in distinct signaling pathways (e.g., neuronal survival, muscle differentiation) relative to HDAC9 (immune regulation, vascular inflammation) [1].
| Evidence Dimension | Intra-class IIa HDAC isoform selectivity (HDAC9 vs HDAC4 potency ratio) |
|---|---|
| Target Compound Data | Ki: HDAC9 = 15 nM, HDAC4 = 59 nM; ratio ≈ 3.9-fold |
| Comparator Or Baseline | TMP269: IC50: HDAC9 = 23 nM, HDAC4 = 157 nM; ratio ≈ 6.8-fold |
| Quantified Difference | TMP195 exhibits approximately 2.7-fold greater absolute HDAC4 inhibitory potency than TMP269 (59 nM vs 157 nM) |
| Conditions | Recombinant HDAC enzyme assays; Ki determination for TMP195; IC50 determination for TMP269 |
Why This Matters
Differential HDAC4/HDAC9 potency profiles dictate pathway-specific biological outcomes, making TMP195 preferable for studies requiring balanced class IIa inhibition while TMP269 may be suboptimal where HDAC4 engagement is critical.
- [1] Lobera M, et al. Selective class IIa HDAC inhibitors: TMP195 discovery and characterization. J Med Chem. 2013;56(24):9890-9899. View Source
